molecular formula C4H8ClN3O B12504935 2-Amino-N-(cyanomethyl)acetamide hydrochloride

2-Amino-N-(cyanomethyl)acetamide hydrochloride

Cat. No.: B12504935
M. Wt: 149.58 g/mol
InChI Key: XUJGOJDCDQVUSE-UHFFFAOYSA-N
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Description

2-Amino-N-(cyanomethyl)acetamide hydrochloride is a chemical compound with the molecular formula C4H8ClN3O. It is a derivative of cyanoacetamide and is known for its applications in various fields of scientific research. The compound is characterized by the presence of an amino group, a cyano group, and an acetamide group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(cyanomethyl)acetamide hydrochloride typically involves the reaction of cyanoacetamide with an appropriate amine under controlled conditions. One common method includes the treatment of cyanoacetamide with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(cyanomethyl)acetamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Solvents: Ethanol, methanol, water

    Catalysts: Acidic or basic catalysts depending on the reaction type

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds such as pyrroles, quinolines, and other nitrogen-containing rings .

Scientific Research Applications

2-Amino-N-(cyanomethyl)acetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-N-(cyanomethyl)acetamide hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can form hydrogen bonds, while the cyano group can participate in nucleophilic addition reactions. These properties make it a valuable intermediate in the synthesis of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-hydroxyethyl)acetamide
  • 2-Amino-N-(cyanomethyl)acetamide, methanesulfonic acid

Comparison

Compared to similar compounds, 2-Amino-N-(cyanomethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wider range of chemical reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

2-amino-N-(cyanomethyl)acetamide;hydrochloride

InChI

InChI=1S/C4H7N3O.ClH/c5-1-2-7-4(8)3-6;/h2-3,6H2,(H,7,8);1H

InChI Key

XUJGOJDCDQVUSE-UHFFFAOYSA-N

Canonical SMILES

C(C#N)NC(=O)CN.Cl

Origin of Product

United States

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